molecular formula C12H16O5 B079275 (2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol CAS No. 10548-61-5

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol

Cat. No. B079275
CAS RN: 10548-61-5
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-WRWGMCAJSA-N
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Description

Synthesis Analysis

The synthesis of organoboron compounds related to the structure of interest involves the condensation of bis(hydroxyalkyl)nitrones with phenylboronic acid, leading to compounds with bicyclic structures due to intramolecular O→B coordination (Kliegel et al., 1985). Another related synthesis involves the preparation of dioxolane and dioxane derivatives, showcasing methods that could be applicable to the synthesis of the compound of interest (Li et al., 2001).

Molecular Structure Analysis

The molecular structure and conformational analysis of compounds similar to “(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol” have been studied using various methods, including NMR and X-ray diffraction, revealing details about the stereochemistry and conformation of such molecules (Khazhiev et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been explored through their reactions with iodine and ligation with metals, demonstrating the potential for diverse chemical transformations (Singh et al., 2001). This can provide insights into the chemical behavior of “(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol”.

Physical Properties Analysis

The physical properties, such as melting points and crystallinity, of related compounds have been characterized, highlighting the influence of molecular structure on these properties (Hsiue & Chen, 1995). Such analyses are crucial for understanding the behavior of “(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol” under various conditions.

Chemical Properties Analysis

Investigations into the chemical properties of compounds with similar structures, including their reactivity and the nature of their interactions with other molecules, have been conducted to understand their potential applications and behavior in different environments (Galer et al., 2014).

Scientific Research Applications

Solubility Studies

  • The solubilities of substances like (2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol in ethanol-water solutions have been extensively studied. Zhang, Gong, Wang, and Qu (2012) found that the solubility of compounds such as d-galactose and d-raffinose pentahydrate in ethanol-water mixtures increases with the equilibrium temperature, which is significant in understanding the properties of substances like (2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol in various solvents (Zhang, Gong, Wang, & Qu, 2012).

Stereoselectivity in Chemical Reactions

  • Research by Tadano, Minami, and Ogawa (1990) on the stereoselectivity in ortho ester Claisen rearrangements of compounds with structures similar to (2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol provides insights into the behavior of such compounds under specific chemical conditions, which is crucial for understanding their reactivity and potential applications (Tadano, Minami, & Ogawa, 1990).

Hydrogen Bonding Properties

  • A study by Oruç, Varnali, and Bekiroğlu (2018) on the hydrogen bonding properties of polyols, including compounds structurally similar to (2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol, revealed important details about the solution properties and interactions of such molecules. This research is fundamental in understanding the behavior of these compounds in biological and chemical systems (Oruç, Varnali, & Bekiroğlu, 2018).

NMR Spectral Analysis

  • The structural identification of similar compounds using nuclear magnetic resonance (NMR) has been conducted, as demonstrated by Yu Shu-lin (2010). This approach is crucial for detailed molecular characterization and understanding the complex structures of such compounds (Yu Shu-lin, 2010).

Safety And Hazards

This would involve a discussion of the compound’s safety profile and potential hazards, based on laboratory data and, if available, data from human exposure.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to elucidate the compound’s mechanism of action.


Please note that the availability of this information would depend on the extent of research that has been conducted on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-WRWGMCAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909558
Record name Benzyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol

CAS RN

10548-61-5
Record name Benzyl-beta-D-xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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